

Comparative Analysis of Nemiralisib (GSK2269557) in Chronic Obstructive Pulmonary Disease (COPD)

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Compound of Interest

Compound Name: GSK2226649A

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This guide provides a comparative analysis of the investigational phosphoinositide 3-kinase delta (PI3K δ) inhibitor, Nemiralisib (GSK2269557), against a current therapeutic alternative for Chronic Obstructive Pulmonary Disease (COPD), Roflumilast. The information is compiled from publicly available clinical trial data and research publications.

Executive Summary

Nemiralisib is an inhaled, potent, and selective inhibitor of PI3K δ , a key enzyme in the inflammatory cascade associated with COPD. Clinical studies have investigated its potential to reduce airway inflammation. Roflumilast, an oral phosphodiesterase-4 (PDE4) inhibitor, is an established anti-inflammatory treatment for severe COPD. This guide presents available dose-response data, details of experimental protocols, and visual representations of the relevant signaling pathway and a generalized clinical trial workflow to aid in the comparative assessment of these compounds.

Data Presentation: Quantitative Dose-Response Analysis

The following tables summarize the available quantitative data from clinical trials of Nemiralisib and Roflumilast in patients with COPD.

Table 1: Nemiralisib (GSK2269557) Dose-Response Data in COPD

Dose	Primary Endpoint	Key Findings	Study Population	Trial Identifier
12.5 µg, 50 µg, 100 µg, 250 µg, 500 µg, 750 µg (once daily, inhaled)	Change from baseline in post-bronchodilator FEV ₁ at week 12	No significant difference in FEV ₁ change compared to placebo across all doses. [1] [2] No significant difference in the rate of re-exacerbations. [1] [2]	Patients with an acute moderate or severe exacerbation of COPD	NCT03345407 [1] [3] [4]
100 µg, 200 µg, 500 µg, 700 µg, 1000 µg, 2000 µg (once daily, inhaled)	Change in sputum IL-6 and IL-8 levels	Inhibition of both IL-6 and IL-8 levels was observed, but the levels were variable, and there was insufficient evidence to support a monotonic dose-response. [5]	Patients with moderate-to-severe stable COPD	NCT01762878
1000 µg (once daily, inhaled)	Reduction in sputum inflammatory markers	At day 14, median reductions of 15% in IL-6 and 8% in IL-8 were observed compared to placebo. [6]	Patients with persistent, uncontrolled asthma (for context on inflammatory marker reduction)	NCT02567708 [6]

Table 2: Roflumilast Dose-Response Data in Severe COPD

Dose	Primary Endpoint	Key Findings	Study Population	Reference
500 µg (once daily, oral)	Reduction in moderate to severe exacerbations	15% to 18% reduction in exacerbation rate compared to placebo.[7] Significant improvements in pre- and post-bronchodilator FEV ₁ (ranging from 39 to 88 mL and 45 to 97 mL, respectively) compared with placebo.[7]	Patients with severe COPD, chronic bronchitis, and a history of exacerbations	Multiple Phase III trials (e.g., M2-124, M2-125)[7] [8]
250 µg (once daily, oral) for 4 weeks, then 500 µg once daily	Treatment discontinuation and adverse events	Significantly fewer treatment discontinuations and lower rates of adverse events (diarrhea, nausea, headache, etc.) compared to starting with 500 µg once daily.[9]	Patients with severe COPD	OPTIMIZE study (NCT02165826) [9]
500 µg (once daily, oral) in patients with a prior hospitalization	Reduction in moderate to severe exacerbations	22.9% lower rate of moderate or severe exacerbations compared to placebo.[10]	Patients with severe COPD and a history of hospitalization for exacerbation	Post hoc analysis of REACT and RE ² SPOND studies[11]

Experimental Protocols

Nemiralisib (GSK2269557) Clinical Trials

1. Dose-Finding Study in Acute COPD Exacerbation (NCT03345407)[1][3][4]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
- Participants: 938 patients (40-80 years) with a ≥ 10 pack-year smoking history and a current moderate or severe acute exacerbation of COPD requiring standard-of-care treatment (systemic corticosteroids and/or antibiotics).[1][2]
- Intervention: Patients were randomized to receive inhaled Nemiralisib at doses of 12.5, 50, 100, 250, 500, or 750 μg , or placebo, once daily for 12 weeks.[1][2]
- Primary Endpoint: Change from baseline in post-bronchodilator Forced Expiratory Volume in 1 second (FEV_1) at week 12.
- Key Secondary Endpoints: Rate of re-exacerbations, patient-reported outcomes (e.g., E-RS, CAT, SGRQ-C), and safety/tolerability.[2]
- Spirometry: FEV_1 was measured pre- and post-bronchodilator administration at specified clinic visits.

2. Study in Stable COPD (NCT01762878)

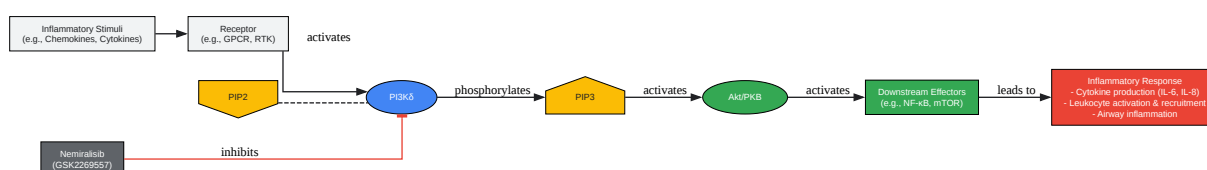
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Patients with moderate-to-severe stable COPD.
- Intervention: Patients received once-daily inhaled Nemiralisib at doses of 100, 200, 500, 700, 1000, or 2000 μg , or placebo for 14 days.[5]
- Primary Endpoint: Pharmacodynamic dose-response based on inflammatory markers in induced sputum.

- Sputum Induction and Analysis: Sputum was induced using nebulized hypertonic saline.[12] Samples were processed to obtain a differential cell count and the supernatant was analyzed for inflammatory cytokines such as IL-6 and IL-8.[12][13]

Roflumilast Clinical Trials (General Protocol)

- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
- Participants: Patients with severe COPD (FEV₁ <50% predicted), symptoms of chronic bronchitis, and a history of frequent exacerbations.
- Intervention: Oral administration of Roflumilast (commonly 500 µg once daily) or placebo, often as an add-on to standard bronchodilator therapy.
- Primary Endpoints: Rate of moderate or severe COPD exacerbations and/or change in pre- or post-bronchodilator FEV₁.
- Exacerbation Definition: Worsening of respiratory symptoms requiring treatment with systemic corticosteroids and/or antibiotics, or hospitalization.

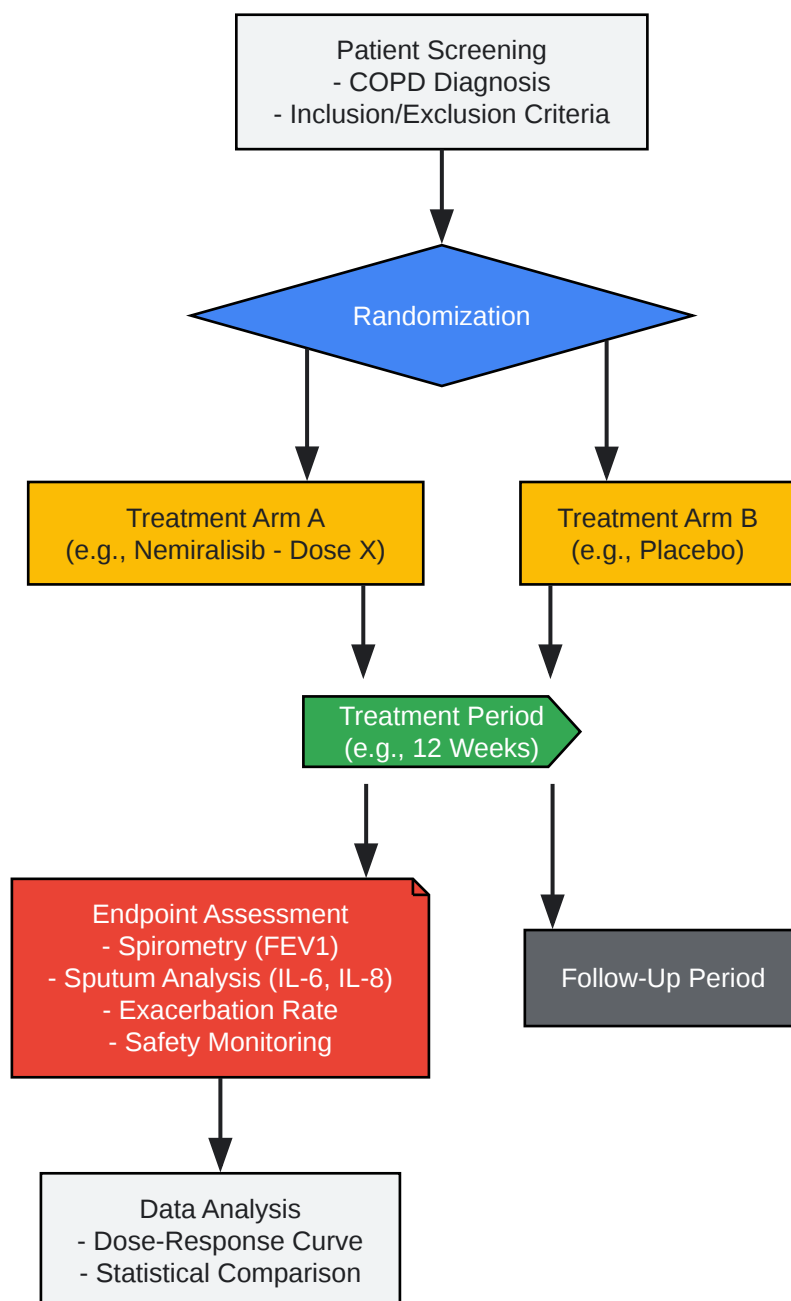
Mandatory Visualization Signaling Pathway



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Caption: PI3K δ signaling pathway in COPD inflammation and the inhibitory action of Nemiralisib.

Experimental Workflow



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Caption: Generalized workflow for a dose-response clinical trial in COPD.

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